Ethyl 5-bromo-1-cyclopropyl-1H-indole-2-carboxylate
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Overview
Description
Ethyl 5-bromo-1-cyclopropyl-1H-indole-2-carboxylate: is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and pharmaceuticals. This compound is characterized by the presence of a bromine atom at the 5th position, a cyclopropyl group at the 1st position, and an ethyl ester group at the 2nd position of the indole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-bromo-1-cyclopropyl-1H-indole-2-carboxylate typically involves the following steps:
Bromination: The starting material, 1-cyclopropyl-1H-indole-2-carboxylate, undergoes bromination using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane.
Esterification: The brominated intermediate is then subjected to esterification with ethanol in the presence of an acid catalyst to form the final product.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: Ethyl 5-bromo-1-cyclopropyl-1H-indole-2-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The indole ring can undergo oxidation or reduction reactions under appropriate conditions.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex structures.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles like sodium azide or potassium thiolate in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution Products: Depending on the nucleophile used, products such as azido, thio, or alkoxy derivatives.
Oxidation Products: Oxidized indole derivatives.
Reduction Products: Reduced indole derivatives.
Scientific Research Applications
Chemistry:
Synthetic Intermediates: Used as intermediates in the synthesis of more complex organic molecules.
Biology:
Biochemical Reagent: Used in biochemical assays and studies involving indole derivatives.
Medicine:
Drug Development:
Industry:
Material Science: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 5-bromo-1-cyclopropyl-1H-indole-2-carboxylate involves its interaction with specific molecular targets. The bromine atom and the cyclopropyl group can influence the compound’s binding affinity and selectivity towards these targets. The indole ring can participate in π-π interactions and hydrogen bonding, contributing to its biological activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Ethyl 5-bromo-1H-indole-2-carboxylate: Lacks the cyclopropyl group but shares the bromine and ethyl ester functionalities.
Ethyl 5-bromo-1-(cyanomethyl)-1H-indole-2-carboxylate: Contains a cyanomethyl group instead of a cyclopropyl group.
Uniqueness: Ethyl 5-bromo-1-cyclopropyl-1H-indole-2-carboxylate is unique due to the presence of the cyclopropyl group, which can impart distinct steric and electronic properties. This uniqueness can influence its reactivity, binding affinity, and overall biological activity compared to other similar compounds .
Properties
IUPAC Name |
ethyl 5-bromo-1-cyclopropylindole-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrNO2/c1-2-18-14(17)13-8-9-7-10(15)3-6-12(9)16(13)11-4-5-11/h3,6-8,11H,2,4-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBMVNLCKYOZHOT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(N1C3CC3)C=CC(=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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